molecular formula C13H10Cl3N3 B11928029 2-Amino-4,5-dimethyl-1-(2,4,6-trichlorophenyl)-1H-pyrrole-3-carbonitrile

2-Amino-4,5-dimethyl-1-(2,4,6-trichlorophenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B11928029
M. Wt: 314.6 g/mol
InChI Key: AIKXVMAUSUIZAH-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethyl-1-(2,4,6-trichlorophenyl)-1H-pyrrole-3-carbonitrile is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dimethyl-1-(2,4,6-trichlorophenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Trichlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction.

    Amination and Methylation: These steps can be carried out using appropriate amines and methylating agents under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The trichlorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, such as enzyme inhibitors or receptor modulators.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in medicinal chemistry, it could interact with specific receptors or enzymes in the body, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile: Similar structure but lacks the trichlorophenyl group.

    2-Amino-4,5-dimethyl-1-(2,4-dichlorophenyl)-1H-pyrrole-3-carbonitrile: Similar but with fewer chlorine atoms on the phenyl ring.

Uniqueness

The presence of the trichlorophenyl group in 2-Amino-

Properties

Molecular Formula

C13H10Cl3N3

Molecular Weight

314.6 g/mol

IUPAC Name

2-amino-4,5-dimethyl-1-(2,4,6-trichlorophenyl)pyrrole-3-carbonitrile

InChI

InChI=1S/C13H10Cl3N3/c1-6-7(2)19(13(18)9(6)5-17)12-10(15)3-8(14)4-11(12)16/h3-4H,18H2,1-2H3

InChI Key

AIKXVMAUSUIZAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=C(C=C(C=C2Cl)Cl)Cl)C

Origin of Product

United States

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